N-[4-({[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
Beschreibung
N-[4-({[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core linked to a thiazole ring. The thiazole moiety is substituted at the 4-position with a carbamoylmethyl group bearing a 4-fluoro-3-(trifluoromethyl)phenyl substituent. This structure combines fluorinated aromatic systems and heterocyclic motifs, which are frequently employed in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity .
Eigenschaften
IUPAC Name |
N-[4-[2-[4-fluoro-3-(trifluoromethyl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3O2S/c20-15-7-6-12(8-14(15)19(21,22)23)24-16(27)9-13-10-29-18(25-13)26-17(28)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,24,27)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCBWDXOLAJQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
- Fluorination Impact: The 4-fluoro and trifluoromethyl groups in the target compound likely improve lipophilicity (logP) and resistance to oxidative metabolism compared to non-fluorinated analogs like N-[4-(4'-methoxybiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine .
- Thiazole vs. Triazole/Thiadiazole : Thiazole-containing compounds (e.g., target compound, ) often exhibit stronger π-π stacking interactions with biological targets than triazole/thiadiazole derivatives, which may enhance binding affinity .
Molecular Docking and Binding Modes
- AutoDock Vina Predictions : Docking studies in and suggest that fluorinated thiazole derivatives bind to hydrophobic pockets in target proteins (e.g., kinases, antimicrobial enzymes) via van der Waals interactions and halogen bonding. The trifluoromethyl group may occupy subpockets lined with lipophilic residues .
- Comparison with : The 4'-fluorobiphenyl analog showed a docking score of −9.2 kcal/mol against EGFR kinase, while the target compound’s additional trifluoromethyl group could further improve binding energy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
